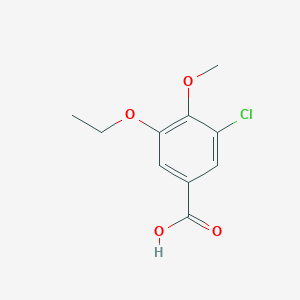
2-(3-oxocyclohexyl)acetic Acid
Overview
Description
2-(3-oxocyclohexyl)acetic acid is an organic compound with the molecular formula C8H12O3. It is a cyclic derivative of 2-ketocyclohexane carboxylic acid and is known for its unique structure, which includes a cyclohexane ring with a ketone group at the third position and an acetic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxocyclohexyl)acetic acid typically involves the oxidation of cyclohexanol or cyclohexanone derivatives. One common method is the hydrogenation of cyclohexanone in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions . Another approach involves the use of zinc-promoted copper/alumina catalysts for the liquid-phase hydrogenation of cyclohexanone .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale hydrogenation reactors and optimized catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides and amines are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
2-(3-oxocyclohexyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the acetic acid moiety can participate in various biochemical reactions, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxocyclohexyl)acetic acid: Similar structure but with the ketone group at the second position.
2-(4-oxocyclohexyl)acetic acid: Similar structure but with the ketone group at the fourth position.
Uniqueness
2-(3-oxocyclohexyl)acetic acid is unique due to the position of the ketone group, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-oxocyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTWPAUCABOYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39762-51-1 | |
| Record name | 2-(3-oxocyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2678035.png)


![N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2678038.png)





![3-(1,5-dioxo-2-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide](/img/structure/B2678048.png)
![4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2678049.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2678053.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2678057.png)
![Tert-butyl 3-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2678058.png)
